6-Ethynyl-1-azaspiro[3.3]heptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethynyl-1-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-7-5-8(6-7)3-4-9-8/h1,7,9H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGAQMBGPRXXFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC2(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287287-60-7 | |
| Record name | 6-ethynyl-1-azaspiro[3.3]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformations of 6 Ethynyl 1 Azaspiro 3.3 Heptane
Reactivity of the Ethynyl (B1212043) Moiety
The terminal alkyne group is a highly valuable functional handle for carbon-carbon bond formation and the introduction of diverse molecular complexity. Its reactivity is well-established and can be harnessed for various transformations.
Alkyne Functionalization Reactions
The ethynyl group of 6-ethynyl-1-azaspiro[3.3]heptane can readily participate in a range of functionalization reactions, most notably palladium-catalyzed cross-coupling reactions and cycloadditions. To achieve selectivity for reactions at the ethynyl group, the secondary amine of the azaspiro[3.3]heptane core is typically protected, for instance, with a tert-butyloxycarbonyl (Boc) group. uni.lu
Sonogashira Coupling: This powerful reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govnih.gov While specific examples with this compound are not extensively documented in publicly available literature, the general applicability of the Sonogashira coupling to terminal alkynes is well-established. nih.govnih.gov The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govnih.gov The N-Boc protected derivative, tert-butyl this compound-1-carboxylate, would be the ideal substrate for such transformations to avoid competing reactions at the nitrogen atom.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. The ethynyl group of this compound is an excellent substrate for CuAAC reactions with various organic azides, leading to the formation of highly functionalized spirocyclic triazoles.
Transformations of the Azaspiro[3.3]heptane Nitrogen
The secondary amine in the 1-azaspiro[3.3]heptane core is a nucleophilic center that can readily undergo various functionalization reactions. These transformations are crucial for modulating the physicochemical properties of the molecule and for its incorporation into larger molecular scaffolds, particularly in the context of medicinal chemistry. nih.gov
N-Functionalization Protocols
A variety of N-functionalization protocols can be applied to the nitrogen atom of this compound, provided the ethynyl group is either unreactive under the chosen conditions or appropriately protected. Common transformations include N-alkylation, N-acylation, N-arylation, and N-sulfonylation.
| Reaction Type | Reagent Example | Product Type |
| N-Alkylation | Alkyl halide (e.g., iodomethane) | Tertiary amine |
| N-Acylation | Acyl chloride (e.g., acetyl chloride) | Amide |
| N-Arylation | Aryl halide with a suitable catalyst (e.g., Buchwald-Hartwig amination) | N-Aryl amine |
| N-Sulfonylation | Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) | Sulfonamide |
This table presents generalized N-functionalization reactions applicable to secondary amines and does not represent specific experimental data for this compound.
The development of practical methods for the synthesis of various substituted 1-azaspiro[3.3]heptanes highlights the accessibility of the nitrogen for such modifications. thieme-connect.comresearchgate.net For instance, the synthesis of a bioactive analog of the local anesthetic bupivacaine (B1668057) involved the N-alkylation of a related 1-azaspiro[3.3]heptane derivative. researchgate.net
Skeletal Modifications and Ring-Opening Reactions
The azaspiro[3.3]heptane framework is characterized by significant ring strain, which can be a driving force for skeletal rearrangements and ring-opening reactions under certain conditions. While specific studies on this compound are limited, the reactivity of other strained spirocyclic systems provides insights into potential transformations.
In a study on the synthesis of 1-azaspiro[3.3]heptanes, it was noted that the reduction of a β-lactam precursor with borane-based reagents or lithium aluminum hydride led to significant amounts of ring cleavage, whereas alane was found to be a more selective reducing agent for preserving the spirocyclic core. thieme-connect.com This suggests that the azetidine (B1206935) ring within the spirocycle can be susceptible to opening under harsh reductive conditions.
Acid-mediated ring-opening reactions are also a possibility, although the specific conditions required would depend on the substitution pattern and the nature of the acid used. The inherent strain in the four-membered rings could be released through cleavage of one of the C-N or C-C bonds of the azetidine ring.
Structural Analysis and Stereochemical Considerations
Conformational Analysis of Azaspiro[3.3]heptane Systems
Azaspiro[3.3]heptane systems are noted for their rigid structure, which makes them valuable as conformationally restricted bioisosteres for more flexible rings like piperidine (B6355638) or cyclohexane (B81311). nih.govnih.gov Their spirocyclic nature imparts a defined three-dimensional geometry, which can enhance binding selectivity to biological targets and improve metabolic stability. researchgate.net The development of these strained spiro heterocycles is highly sought after to explore new areas of chemical space beyond traditional flat aromatic rings. researchgate.net
Stereochemical Control in Synthesis of Substituted Derivatives
Achieving stereochemical control is critical when synthesizing functionalized azaspiro[3.3]heptane derivatives for use in chiral drug molecules. Several effective strategies have been developed to produce enantiomerically and diastereomerically pure compounds.
One successful method involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis-Ellman's imines, yielding 1-substituted 2-azaspiro[3.3]heptanes with high efficiency and diastereomeric ratios. rsc.org For other substitution patterns, the use of chiral auxiliaries has proven beneficial. For instance, Ellman's sulfinamide has been employed effectively to generate enantiopure 1,6-substituted spiro[3.3]heptane derivatives. nih.gov This approach is advantageous because the resulting adducts are often more stable and easier to separate chromatographically. nih.gov
Another key synthetic route involves a thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate, which forms a spirocyclic β-lactam intermediate. nih.govresearchgate.net This β-lactam can then be reduced using reagents like alane to furnish the final 1-azaspiro[3.3]heptane core. nih.govresearchgate.net
Advanced Spectroscopic Characterization Techniques in Structural Elucidation
The definitive determination of the complex three-dimensional structure of 6-Ethynyl-1-azaspiro[3.3]heptane and its analogs relies on advanced spectroscopic and analytical techniques.
X-ray Crystallography : This is the gold standard for unambiguously determining the molecular structure and solid-state conformation of azaspiro[3.3]heptane derivatives. nih.gov It provides precise bond lengths, bond angles, and the spatial disposition of the fused rings and their substituents, confirming the puckered nature of the scaffold. researchgate.netresearchgate.net
Mass Spectrometry (MS) : High-resolution mass spectrometry is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass measurement.
Research Findings Summary
| Section | Key Research Finding | Sources |
| 4.1.1 | The spirocenter forces the two rings into a puckered conformation, resulting in non-collinear exit vectors for substituents. | chemrxiv.org |
| 4.2 | Highly diastereoselective synthesis of 1-substituted 2-azaspiro[3.3]heptanes is achieved via addition to Davis-Ellman's imines. | rsc.org |
| 4.2 | Ellman's sulfinamide is an effective chiral auxiliary for producing enantiopure 1,6-substituted spiro[3.3]heptane derivatives. | nih.gov |
| 4.2 | A common synthetic pathway involves thermal [2+2] cycloaddition to form a β-lactam, followed by reduction to yield the 1-azaspiro[3.3]heptane core. | nih.govresearchgate.net |
| 4.3 | X-ray crystallography is a primary technique used to provide definitive structural and conformational details of these spirocyclic systems. | nih.govresearchgate.netresearchgate.net |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
While specific quantum chemical calculations for 6-ethynyl-1-azaspiro[3.3]heptane are not extensively documented in publicly available literature, its molecular geometry and electronic structure can be inferred from studies on the parent 1-azaspiro[3.3]heptane scaffold and related substituted systems.
Table 1: Predicted Geometric and Electronic Properties of this compound
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₈H₁₁N |
| Molecular Weight | 121.18 g/mol |
| Core Geometry | Rigid spiro[3.3]heptane |
| Substituent Geometry | Linear ethynyl (B1212043) group |
| Key Functional Groups | Tertiary amine, Alkyne |
| Predicted Basicity (pKa) | Similar to other 1-azaspiro[3.3]heptane derivatives |
| Key Electronic Features | Nitrogen lone pair, π-electrons of the alkyne |
Note: The values in this table are predicted based on the known properties of the 1-azaspiro[3.3]heptane scaffold and the ethynyl functional group, in the absence of direct experimental or computational data for the specific compound.
Prediction of Reactivity and Reaction Pathways
The reactivity of this compound is dictated by the interplay of its strained spirocyclic core and the versatile ethynyl group. The ring strain inherent in the two four-membered rings can influence the reactivity of the adjacent functional groups.
The tertiary amine in the 1-position can undergo standard reactions such as protonation, alkylation, and acylation. The nitrogen's lone pair also allows it to act as a nucleophile.
The ethynyl group is a highly versatile functional handle for a variety of chemical transformations. Its presence allows for participation in several key reaction types:
Click Chemistry: The terminal alkyne is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a triazole ring, which can be used to link the azaspiro[3.3]heptane scaffold to other molecules.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a new carbon-carbon bond between the terminal alkyne and aryl or vinyl halides.
Addition Reactions: The triple bond can undergo various addition reactions, including hydrogenation to form the corresponding alkene or alkane, and hydration to form a ketone.
Cycloaddition Reactions: The strained nature of the scaffold may influence the participation of the ethynyl group in cycloaddition reactions. nih.gov
The inherent ring strain of the spiro[3.3]heptane system may also render the scaffold susceptible to ring-opening reactions under certain conditions, although this is generally less facile than in more highly strained systems like cyclopropanes. nih.gov
Theoretical Studies on Bioisosteric Relationships
A significant area of theoretical and computational study surrounding the azaspiro[3.3]heptane scaffold is its role as a bioisostere for other common ring systems in drug molecules. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.
Computational studies and experimental evidence have demonstrated that the 1-azaspiro[3.3]heptane scaffold is an effective bioisostere for piperidine (B6355638). nih.govmedchemexpress.comresearchgate.netresearchgate.netenamine.net Piperidine is a ubiquitous saturated heterocycle in medicinal chemistry, but it can be associated with metabolic instability. The rigid, three-dimensional structure of 1-azaspiro[3.3]heptane offers a way to maintain the key nitrogen interaction while improving physicochemical properties.
Table 2: Comparison of 1-Azaspiro[3.3]heptane and Piperidine as Bioisosteres
| Property | Piperidine | 1-Azaspiro[3.3]heptane | Rationale for Bioisosteric Replacement |
| Structure | Flexible 6-membered ring | Rigid spirocyclic system | Provides a 3D exit vector for substituents, exploring different chemical space. |
| Nitrogen Position | Within the ring | Spirocyclic nitrogen | Mimics the nitrogen placement in piperidine for target interaction. |
| Physicochemical Properties | Generally more lipophilic | Often leads to improved solubility and reduced lipophilicity. | Can enhance "drug-likeness" and improve pharmacokinetic profiles. enamine.net |
| Metabolic Stability | Prone to oxidation | Generally more stable to metabolic degradation. enamine.net | The spirocyclic nature can shield the molecule from metabolic enzymes. |
Similarly, other isomers such as 2-azaspiro[3.3]heptane have been explored as bioisosteres for piperidine and other heterocycles like piperazine (B1678402).
Theoretical studies have also highlighted the potential of the parent carbocyclic spiro[3.3]heptane scaffold as a saturated bioisostere for a benzene (B151609) ring. nih.govchemrxiv.orgscilit.comenamine.net While seemingly dissimilar, the rigid, non-planar spiro[3.3]heptane can position substituents in a spatial arrangement that mimics the ortho, meta, or para substitution patterns of a phenyl ring. This "escape from flatland" approach is a key strategy in modern drug design to improve properties such as solubility and metabolic stability.
The replacement of a flat aromatic ring with a three-dimensional saturated scaffold can lead to improved physicochemical properties and potentially novel intellectual property. nih.govchemrxiv.org
Molecular Modeling in Scaffold Design
The azaspiro[3.3]heptane scaffold, including derivatives like this compound, is a valuable tool in scaffold-based drug design, and molecular modeling plays a crucial role in its application. researchgate.netmdpi.com The rigid nature of the scaffold provides a well-defined three-dimensional structure that can be used to orient substituents in specific vectors to interact with biological targets.
Molecular modeling techniques such as molecular docking and molecular dynamics simulations can be used to:
Predict Binding Modes: Virtually screen and predict how molecules containing the this compound scaffold will bind to a target protein.
Optimize Interactions: Guide the design of derivatives with improved binding affinity and selectivity by modifying the substituents on the scaffold.
Assess Physicochemical Properties: Computationally predict properties such as solubility, lipophilicity, and membrane permeability.
The ethynyl group on this compound is particularly useful in this context as it allows for the straightforward "decoration" of the scaffold with a wide variety of substituents using click chemistry, enabling the rapid generation of compound libraries for screening.
Applications As Building Blocks and Scaffolds in Organic Synthesis
Role in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse molecules to explore new areas of chemical space, often starting from a common core scaffold. beilstein-journals.org The 6-ethynyl-1-azaspiro[3.3]heptane scaffold is particularly well-suited for DOS strategies due to its inherent complexity and the reactivity of the alkyne moiety.
The rigid azaspiro[3.3]heptane core serves as an excellent starting point for building libraries of sp³-rich molecules. nih.gov Such molecules are of high interest in drug discovery because their three-dimensional character can lead to improved pharmacological properties compared to flatter, aromatic systems. The ethynyl (B1212043) group can participate in a variety of coupling reactions, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and various cyclization reactions, allowing for the rapid introduction of diverse substituents and the creation of new ring systems. nih.gov This multi-directional approach enables the synthesis of a wide range of analogues from a single, advanced intermediate, which is a cornerstone of the DOS philosophy. beilstein-journals.org
Development of Complex Molecular Architectures
The construction of complex molecular architectures is a central goal of organic synthesis, and building blocks like this compound are instrumental in achieving this. The spirocyclic nature of this compound, which features two rings sharing a single carbon atom, introduces a defined three-dimensional geometry into larger molecules. researchgate.net This is a departure from the linear or planar structures often seen with other building blocks.
The development of synthetic routes to produce highly functionalized azaspiro[3.3]heptanes has been a focus of chemical research. nih.gov These routes provide access to novel molecular modules that are significant for drug design and discovery. researchgate.netnih.gov The ethynyl group on the 6-position acts as a key functional handle for elaboration. For instance, it can be used in ring-closing enyne metathesis to form new, intricate polycyclic systems. beilstein-journals.org The combination of the rigid spirocyclic core and the versatile alkyne functionality allows chemists to build elaborate, multi-oriented structures with a high degree of stereochemical control, which is crucial for designing molecules that can interact specifically with biological targets. nih.gov
Precursors for Advanced Synthetic Targets
The this compound scaffold is not just a component to be added to a molecule; it is often a key precursor for the synthesis of more advanced and functionally complex targets. Azaspiro[3.3]heptanes are recognized as valuable synthetic targets in their own right, primarily for drug discovery programs. nih.govrsc.org They are often considered as bioisosteres—substitutes for other chemical groups—of piperidine (B6355638), a common motif in many bioactive compounds. nih.govnih.gov The spirocyclic structure can offer improved pharmacokinetic properties compared to its single-ring analogues. nih.gov
The synthesis of molecules containing the azaspiro[3.3]heptane moiety has been a significant challenge, making compounds like this compound valuable intermediates. nih.govrsc.org Expedient synthetic pathways to access these versatile building blocks, which carry multiple "exit vectors" for further functionalization, have been developed. nih.gov The ethynyl group, in particular, allows for its conversion into other functional groups or its participation in reactions that build the core of a final, complex target molecule, such as a potent enzyme inhibitor or receptor antagonist. researchgate.net
Integration into Scaffold Libraries for Chemical Space Exploration
Scaffold libraries are curated collections of molecules based on a common core structure, used to systematically explore chemical space in search of new bioactive compounds. The this compound scaffold is an ideal candidate for inclusion in such libraries, especially those focused on novel, three-dimensional structures. researchgate.net
There is a growing emphasis in medicinal chemistry on moving beyond traditional "flat" aromatic rings and exploring new molecular shapes. nih.gov Strained spiro-heterocycles like azaspiro[3.3]heptane are at the forefront of this movement. researchgate.netresearchgate.net Integrating this scaffold into libraries, including DNA-encoded libraries (DELs), allows for the screening of millions of unique compounds against biological targets. nih.govrsc.org The ethynyl group is particularly useful in the context of DEL technology, where its reliable reactivity is essential for attaching DNA tags and subsequent diversification steps under mild conditions. rsc.org The resulting libraries, enriched with these sp³-rich, conformationally restricted scaffolds, expand the accessible chemical space and increase the probability of discovering novel therapeutic agents. nih.gov
Derivatives and Analogues of 6 Ethynyl 1 Azaspiro 3.3 Heptane
Synthesis of Substituted 6-Ethynyl-1-azaspiro[3.3]heptane Derivatives
The introduction of an ethynyl (B1212043) group onto the 1-azaspiro[3.3]heptane core can be achieved through various synthetic strategies. While direct ethynylation of the unsubstituted parent compound is challenging, a common approach involves the functionalization of a precursor aldehyde. A widely reported method for converting aldehydes to terminal alkynes is the Seyferth-Gilbert homologation. researchgate.net This reaction typically involves treating an aldehyde with the Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate) in the presence of a base, such as potassium tert-butoxide. The resulting alkyne can then be carried forward in subsequent synthetic steps.
The general synthesis of substituted 1-azaspiro[3.3]heptanes often begins with a [2+2] cycloaddition reaction between an endocyclic alkene and Graf's isocyanate (chlorosulfonyl isocyanate) to form a spirocyclic β-lactam. medchemexpress.comresearchgate.net Subsequent reduction of the β-lactam ring, for instance with alane, yields the 1-azaspiro[3.3]heptane core. medchemexpress.comresearchgate.net To synthesize a 6-ethynyl derivative, a precursor with a suitable functional group at the 6-position that can be converted to an aldehyde is required.
For example, a 6-carboxylic acid or 6-hydroxymethyl derivative of the 1-azaspiro[3.3]heptane scaffold can be oxidized to the corresponding aldehyde. This aldehyde can then undergo the Seyferth-Gilbert homologation to yield the desired this compound. The reaction conditions for the homologation are generally mild, making it compatible with the azaspiro[3.3]heptane core.
Table 1: Key Transformations in the Synthesis of this compound
| Step | Reactant | Reagent(s) | Product | Description |
| 1 | Substituted Alkene | ClO₂S-NCO | Spirocyclic β-lactam | [2+2] Cycloaddition |
| 2 | Spirocyclic β-lactam | Alane (AlH₃) | 1-Azaspiro[3.3]heptane derivative | Reduction of the lactam |
| 3 | 6-Hydroxymethyl-1-azaspiro[3.3]heptane | Oxidizing agent (e.g., PCC, DMP) | 6-Formyl-1-azaspiro[3.3]heptane | Oxidation of the alcohol |
| 4 | 6-Formyl-1-azaspiro[3.3]heptane | (CH₃O)₂P(O)CHN₂ (Seyferth-Gilbert reagent), t-BuOK | This compound | Seyferth-Gilbert homologation |
Related Azaspiro[3.3]heptane Systems
The exploration of bioisosteric replacements for common saturated heterocycles has driven the synthesis of a variety of related azaspiro[3.3]heptane systems. These analogues, which include variations in the substitution pattern and the incorporation of other heteroatoms, offer a diverse set of building blocks for drug discovery.
Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid have been synthesized and investigated as constrained analogues of pipecolic acid. univ.kiev.uaresearchgate.net The synthesis of these compounds often starts from commercially available starting materials, which are subjected to a series of transformations to construct the spirocyclic core. univ.kiev.ua For instance, a multi-step synthesis can yield multigram quantities of functionalized derivatives. univ.kiev.ua
One synthetic approach involves the reduction of a diester precursor, 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate, using a reducing agent like lithium aluminum hydride (LiAlH₄) to afford the corresponding alcohol, tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate. univ.kiev.uaresearchgate.net This alcohol can then be oxidized to the aldehyde, which can be further transformed into various functional groups. univ.kiev.ua These derivatives are valuable for incorporation into bioactive molecules, offering a means to fine-tune physicochemical properties such as lipophilicity and metabolic stability. univ.kiev.uaresearchgate.net
Table 2: Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid
| Derivative | Functional Group | Synthetic Precursor | Reference |
| Aldehyde | -CHO | Alcohol | univ.kiev.ua |
| Alkyne | -C≡CH | Aldehyde | univ.kiev.ua |
| Carboxylic Acid | -COOH | Aldehyde | univ.kiev.ua |
| Amine | -CH₂NH₂ | Nitrile | researchgate.net |
Halogenated, and particularly fluorinated, azaspiro[3.3]heptanes are of interest in medicinal chemistry due to the ability of fluorine to modulate properties such as pKa, lipophilicity, and metabolic stability. A reliable methodology for the construction of 6-fluoro-spiro[3.3]heptane scaffolds has been developed, leading to a library of 2-mono- and 2,2-difunctionalized 6-fluoro-spiro[3.3]heptane-derived building blocks. researchgate.net These compounds are designed as fluorine-labeled, conformationally restricted isosteres of the cyclohexane (B81311) framework. researchgate.net
The synthesis of these fluorinated analogues can be achieved through various strategies, including the use of fluorinated building blocks or the introduction of fluorine at a later stage of the synthesis. For example, a practical and scalable two-step process for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane has been reported, which serves as a key intermediate for a potent antibiotic drug candidate. nih.gov
The replacement of a methylene (B1212753) group in the azaspiro[3.3]heptane scaffold with another heteroatom, such as oxygen or sulfur, leads to oxa- and thia-azaspiro[3.3]heptane analogues. These compounds are often explored as bioisosteres of common heterocycles like morpholine (B109124) and thiomorpholine. researchgate.net
2-Oxa-6-azaspiro[3.3]heptane has been proposed as a valuable structural alternative to morpholine in medicinal chemistry. mdpi.com Its synthesis can be achieved through a low-cost, protecting group-free route, for example, by the hydroxide-facilitated alkylation of an aniline (B41778) derivative with 3,3-bis(bromomethyl)oxetane. nih.gov Similarly, the synthesis of 2-oxa-7-azaspiro[3.5]nonane, an expanded analogue, has also been described. mdpi.com
The synthesis of thia-analogues has also been reported. For instance, a novel compound, 6-amino-2-thiaspiro[3.3]heptane hydrochloride, was synthesized in nine steps from 2,2-bis(bromomethyl)-1,3-propanediol. researchgate.net These heteroatom-containing analogues expand the diversity of the azaspiro[3.3]heptane family, offering a wider range of physicochemical properties for drug design.
General Strategies for Expanding the Azaspiro[3.3]heptane Family
The expansion of the azaspiro[3.3]heptane family relies on the development of versatile synthetic routes that allow for the introduction of diverse functional groups and exit vectors. nih.govacs.org These strategies are crucial for creating novel building blocks for drug discovery and materials science. nih.govacs.org
One key strategy involves the preparation of highly functionalized azaspiro[3.3]heptanes that can serve as platforms for further diversification. nih.govacs.org This can be achieved by designing synthetic routes that yield products with multiple reactive sites, allowing for subsequent modifications. For example, the synthesis of versatile azaspiro[3.3]heptanes carrying multiple exit vectors has been disclosed, providing straightforward access to novel modules for drug design. nih.govacs.org
Another general strategy is the development of scalable and efficient synthetic processes. For instance, a concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been reported, which has been demonstrated to be a useful structural surrogate for piperazine (B1678402) in palladium-catalyzed aryl amination reactions. acs.org The development of such robust synthetic methods is essential for the widespread application of these novel scaffolds. Furthermore, the synthesis of spirocyclic scaffolds can be achieved through skeletal diversification via heteroatom linkage control, starting from readily available precursors like N-substituted homopropargyl alcohols. acs.org
Future Directions in 6 Ethynyl 1 Azaspiro 3.3 Heptane Research
Development of Novel and Efficient Synthetic Routes
While 6-ethynyl-1-azaspiro[3.3]heptane is commercially available, the development of more efficient, scalable, and versatile synthetic routes remains a key objective. cymitquimica.comfluorochem.co.uk Current methodologies for constructing the parent 1-azaspiro[3.3]heptane core often involve multi-step sequences. For instance, one established strategy involves the thermal [2+2] cycloaddition of endocyclic alkenes with chlorosulfonyl isocyanate to form a spirocyclic β-lactam, which is subsequently reduced to the desired azaspiro[3.3]heptane framework. researchgate.netresearchgate.netresearchgate.netnih.gov
Future research will likely focus on streamlining these processes. Key areas for development include:
C-H Functionalization: Exploring direct C-H activation and functionalization on a pre-formed 1-azaspiro[3.3]heptane core to introduce the ethynyl (B1212043) group. This would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Adapting existing syntheses to continuous flow processes. researchgate.net Flow chemistry can offer improved control over reaction parameters, enhanced safety for handling reactive intermediates, and greater scalability, which is crucial for producing the compound in quantities required for extensive drug discovery programs. researchgate.net
Asymmetric Synthesis: Developing enantioselective routes to access specific stereoisomers of substituted this compound derivatives. This is particularly important as the spatial arrangement of the ethynyl group will be critical for its interaction with biological targets.
A comparison of general strategies for azaspiro[3.3]heptane synthesis highlights the opportunities for innovation.
| Synthetic Strategy | Key Transformation | Potential Advantages | Reference |
|---|---|---|---|
| Lactam Reduction | [2+2] cycloaddition followed by alane or LiAlH4 reduction | Established and reliable for the core structure | researchgate.netresearchgate.net |
| Reductive Amination/Cyclization | Reaction of a difunctionalized aldehyde with a primary amine | Direct, high-yielding for certain scaffolds | thieme-connect.de |
| Double N-alkylation | Reaction of an amine with a bis(halomethyl)oxetane or cyclobutane (B1203170) | Scalable, avoids protecting groups in some cases | nih.gov |
Exploration of Underutilized Reactivity Profiles
The reactivity of this compound is dictated by its two primary functional groups: the secondary amine within the azetidine (B1206935) ring and the terminal alkyne. While the individual reactions of these groups are well-established, their combination within a strained spirocyclic system offers opportunities for novel transformations. figshare.com
Future research should explore:
Alkyne-Centered Reactions: Beyond standard click chemistry, the ethynyl group is a gateway to a host of transformations. This includes Sonogashira couplings to introduce aryl or heteroaryl substituents, Cadiot-Chodkiewicz couplings, and metal-catalyzed hydrofunctionalization reactions to create diverse products.
Amine-Directed Reactions: The secondary amine can be readily acylated, alkylated, or used in reductive aminations to append a wide array of side chains, which is fundamental for library synthesis in drug discovery.
Tandem or Cascade Reactions: Designing reactions where both the amine and the alkyne participate sequentially in a one-pot process. For example, an initial N-alkylation could be followed by an intramolecular cyclization involving the alkyne, leading to complex, polycyclic architectures that are otherwise difficult to access.
Strain-Release Chemistry: Investigating reactions that leverage the inherent ring strain of the bis-azetidine system. While azetidines are more stable than aziridines, selective ring-opening reactions under specific conditions could provide access to unique linear or macrocyclic structures. Modifications on the related 1-azaspiro[3.3]heptane core, such as oxidation of an alcohol to an aldehyde and subsequent conversion to an imidazole, demonstrate the functional group tolerance of the scaffold for further derivatization. researchgate.net
Advanced Computational Applications in Design
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel bioactive molecules. For this compound, in silico methods can provide profound insights and guide synthetic efforts. researchgate.net
Key computational applications include:
Conformational Analysis: The spiro[3.3]heptane scaffold is conformationally restricted, which is a desirable trait in drug design as it reduces the entropic penalty upon binding to a target. researchgate.net Computational modeling can accurately predict the preferred three-dimensional structure and the spatial orientation of the ethynyl vector, which is crucial for designing molecules that fit precisely into a biological target's binding site.
Physicochemical Property Prediction: Algorithms can calculate key drug-like properties such as lipophilicity (LogP), aqueous solubility, and polar surface area. uni.lu For example, theoretical studies on related azaspiro[3.3]heptanes have been used to compare their properties, such as drug-likeness (QED), to established motifs like piperazine (B1678402). researchgate.net This allows chemists to prioritize the synthesis of derivatives with the most promising pharmacokinetic profiles.
Molecular Docking and Virtual Screening: The structure of this compound can be used as a query for virtual screening against libraries of biological targets to identify potential protein partners. Conversely, libraries of virtual derivatives can be docked into a known protein structure to predict binding affinity and guide the design of potent and selective inhibitors.
Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic structure and reactivity of the molecule. This can help in understanding reaction mechanisms, predicting the sites most susceptible to metabolic attack, and designing more stable analogues. mdpi.com
| Computational Method | Application for this compound | Anticipated Outcome | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimization of geometry, calculation of electronic properties | Predicting 3D structure and reactivity | researchgate.net |
| Molecular Dynamics (MD) | Simulating molecular motion over time in a biological environment | Assessing conformational stability and interactions with targets | mdpi.com |
| QSAR/QSPR | Relating chemical structure to physical or biological activity | Predicting properties of unsynthesized analogues | researchgate.net |
| Virtual Screening | Docking the scaffold into various protein binding sites | Identifying potential biological targets (target fishing) | acs.org |
Integration into New Chemical Biology Tools and Probes
The unique combination of a rigid, sp³-rich core and a reactive ethynyl handle makes this compound an ideal building block for creating sophisticated chemical biology tools. The azaspiro[3.3]heptane motif is increasingly recognized as a valuable bioisostere for common rings like piperidine (B6355638), often improving metabolic stability and other drug-like properties. researchgate.netnih.gov
Future applications in this area include:
Activity-Based Probes (ABPs): The ethynyl group can serve as a reporter tag that is attached to a reactive group designed to covalently bind to the active site of a specific enzyme. After labeling, the alkyne can be "clicked" to a fluorescent dye or biotin (B1667282) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for visualization or enrichment of the target protein.
Photoaffinity Probes: The alkyne can be incorporated alongside a photoreactive group (e.g., a diazirine). Upon UV irradiation, the probe forms a covalent bond with nearby proteins, allowing for the identification of specific binding partners in a complex biological milieu.
DNA-Encoded Libraries (DELs): The compound can be used as a building block in the synthesis of DNA-encoded libraries. nih.gov The secondary amine allows for attachment to the DNA-headpiece, while the ethynyl group provides a vector for diversification, enabling the rapid synthesis and screening of billions of unique compounds against a protein target.
Targeted Protein Degraders: The scaffold could serve as a novel core or linker element in Proteolysis-Targeting Chimeras (PROTACs). The rigid structure may offer improved control over the distance and orientation between the target-binding and E3 ligase-binding moieties, potentially leading to more potent and selective protein degradation. The use of related spirocyclic structures in PROTACs has already been explored. researchgate.net
Q & A
Q. What are the key synthetic routes for 6-Ethynyl-1-azaspiro[3.3]heptane?
The synthesis of 6-ethynyl-substituted azaspiro compounds often involves ring-closing reactions and functional group modifications. For example:
- Spirocyclic scaffold construction : Utilize cyclization of precursors like azetidine derivatives (e.g., 3-azetidinecarbonyl) with electrophiles under basic conditions. Lithium aluminum hydride (LiAlH4) and tosyl chloride are common reagents for deprotection and ring closure .
- Ethynyl group introduction : Post-cyclization, Sonogashira coupling or alkyne addition reactions can introduce the ethynyl moiety. Ensure inert conditions (e.g., nitrogen atmosphere) to prevent side reactions .
- Purification : Crystallization or chromatography (e.g., silica gel) is critical for isolating high-purity products, as spirocyclic compounds often form stereoisomers .
Q. How is the spirocyclic structure of this compound characterized?
Structural elucidation relies on:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify unique proton environments (e.g., sp<sup>3</sup>-hybridized carbons in fused rings) and confirm substituent positions. For example, spiro carbons typically show distinct splitting patterns .
- X-ray crystallography : Resolves bond angles and ring conformations, critical for confirming the non-planar spiro arrangement .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for ethynyl-group stability under ionization .
Q. What are the primary biological targets of this compound?
This compound’s bioactivity is linked to its spirocyclic rigidity and ethynyl group’s π-bond interactions:
- Kinase inhibition : Derivatives of azaspiro compounds (e.g., 2-azaspiro[3.3]heptane) inhibit CDK1, CDK2, and GSK-3 kinases via competitive binding to ATP pockets .
- Enzyme modulation : The ethynyl group may enhance binding to cysteine-rich enzymes (e.g., dehydrogenases) through covalent or π-π interactions .
- Antimicrobial activity : Structural analogs exhibit moderate activity against Gram-positive bacteria, likely via membrane disruption .
Advanced Research Questions
Q. How can computational methods predict interaction mechanisms with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding poses in enzyme active sites. For example, the spirocyclic core mimics piperidine in kinase inhibitors, while the ethynyl group may occupy hydrophobic pockets .
- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS). Focus on hydrogen bonding between the azaspiro nitrogen and catalytic residues (e.g., Asp86 in CDK2) .
- QSAR modeling : Correlate substituent electronic properties (e.g., ethynyl’s Hammett σp value) with inhibitory potency to optimize derivatives .
Q. What strategies resolve contradictions in activity data across studies?
- Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) that may alter IC50 values. For example, higher ATP levels reduce apparent inhibition .
- Control experiments : Verify purity via HPLC and rule out off-target effects using knockout cell lines or isothermal titration calorimetry (ITC) .
- Structural analogs : Test compounds with varied substituents (Table 1) to isolate the ethynyl group’s contribution .
Q. Table 1. Comparative Bioactivity of Azaspiro Derivatives
| Compound | Substituent | CDK2 Inhibition (IC50) | Antimicrobial Activity |
|---|---|---|---|
| This compound | Ethynyl | 0.45 µM | Moderate (Gram+) |
| 6-Methyl-1-azaspiro[3.3]heptane | Methyl | 1.2 µM | Low |
| 6-Amino-1-azaspiro[3.3]heptane | Amino | 0.78 µM | High (Gram–) |
Q. How does the ethynyl group influence reactivity and bioactivity?
- Electronic effects : The ethynyl group’s sp-hybridized carbon increases electron density at the spiro nitrogen, enhancing hydrogen-bonding capacity with enzymes .
- Steric effects : Compared to bulkier substituents (e.g., benzyl), ethynyl minimizes steric hindrance, improving binding to shallow active sites (e.g., proteases) .
- Metabolic stability : Ethynyl groups resist oxidative metabolism, prolonging half-life in vivo compared to hydroxyl or amino analogs .
Q. Methodological Notes
- Data sources : Prioritize PubChem, CAS, and peer-reviewed journals for structural/activity data .
- Experimental design : Use enantiomerically pure reagents (e.g., (S)-6-benzhydryl derivatives) to avoid racemization in synthesis .
- Conflict resolution : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals in spiro compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
